

K8/K18 Filament Assembly In Vitro: A Technical Support Center

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Compound of Interest		
Compound Name:	Keratin 8	
Cat. No.:	B1575351	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the in vitro assembly of **Keratin 8** (K8) and Keratin 18 (K18) filaments.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why are my purified K8 and K18 proteins aggregating upon removal of urea?

Protein aggregation is a common issue and can be caused by several factors, including incorrect buffer conditions, rapid removal of denaturants, and protein quality.

- Troubleshooting Steps:
 - Optimize Dialysis Protocol: Employ a stepwise dialysis protocol to gradually remove urea.
 A common procedure involves dialyzing against buffers with decreasing urea concentrations (e.g., 6M, 4M, 2.5M urea) before transferring to a urea-free buffer.[1] This slow removal allows for proper protein refolding.
 - Adjust pH and Ionic Strength: Keratins are least soluble at their isoelectric point. Ensure
 the final assembly buffer has a pH between 7.5 and 8.0.[2] The ionic strength of the
 assembly buffer is also critical; optimal assembly is typically observed at ionic strengths
 between 150 mM and 200 mM.[2]

Troubleshooting & Optimization





- Maintain Reducing Conditions: The presence of a reducing agent is essential to prevent the formation of intermolecular disulfide bonds, which can lead to aggregation. TCEP (tris(2-carboxyethyl)phosphine) at 5 mM is often more effective than DTT.[1][2]
- Control Protein Concentration: High protein concentrations can favor aggregation. Try performing the assembly at a lower protein concentration (e.g., 0.05–0.5 mg/ml).[1][2]
- Check for Protein Purity and Integrity: Ensure that your purified K8 and K18 are of high purity and have not undergone significant degradation. Run an SDS-PAGE to verify the quality of your protein preparations.
- 2. My K8/K18 proteins are soluble, but they are not forming filaments, or the filaments are very short.

Inefficient filament formation can be due to suboptimal assembly conditions or issues with the protein itself.

- Troubleshooting Steps:
 - Verify Buffer Composition: The composition of the final assembly buffer is crucial. A typical assembly buffer contains 10 mM Tris-HCl (pH 7.5-8.0), 175 mM NaCl, and 2.5 mM EDTA.
 [2] Ensure all components are at the correct concentration and the pH is accurately adjusted.
 - Ensure Equimolar Stoichiometry: K8 and K18 assemble as heterodimers. It is critical to mix the purified proteins in an equimolar ratio to ensure proper filament formation.[1][2]
 - Check for Post-Translational Modifications: In vivo, post-translational modifications such as phosphorylation can regulate keratin solubility and filament organization.[3][4][5] For instance, phosphorylation at specific serine residues in the head and tail domains of K8 and K18 can increase their solubility and potentially inhibit filament assembly.[3][4][5] If using recombinant proteins expressed in bacteria, this is less of a concern. However, if working with proteins from eukaryotic systems, consider the phosphorylation status.
 - Mutations in Keratin Proteins: Point mutations in K8 or K18 can impair filament assembly. [6][7][8][9] If you are working with mutated proteins, this could be the underlying cause.



- Incubation Time and Temperature: While filament assembly is often rapid, ensure sufficient incubation time (e.g., 1-2 hours) at an appropriate temperature (e.g., 37°C) to allow for filament elongation.[10]
- 3. The yield of pelleted filaments after ultracentrifugation is very low.

A low yield of pelleted filaments suggests that a significant portion of the keratin proteins remains in a soluble, non-filamentous state.

- · Troubleshooting Steps:
 - Optimize Assembly Buffer: As with poor filament formation, suboptimal buffer conditions
 are a likely culprit. Re-evaluate the pH, ionic strength, and reducing agent concentration in
 your assembly buffer. Using degassed buffers restored with nitrogen can improve yields,
 especially when using DTT.[2]
 - Increase Protein Concentration: While very high concentrations can lead to aggregation, a
 certain critical concentration is required for efficient polymerization. If your protein
 concentration is too low, filament formation will be inefficient. Consider concentrating your
 protein solution before initiating assembly.
 - Review Ultracentrifugation Parameters: Ensure that the centrifugation speed and time are sufficient to pellet the keratin filaments. A common condition is 100,000 x g.[1]

Quantitative Data Summary

Table 1: Optimal Buffer Conditions for K8/K18 In Vitro Assembly



Parameter	Recommended Range/Value	Notes
рН	7.5 - 8.0	[2]
Ionic Strength	150 - 200 mM	[2]
Tris-HCI	10 mM	[1][2]
NaCl	175 mM	[2]
EDTA	2.5 mM	[1][2]
Reducing Agent	5 mM TCEP or DTT	TCEP is often more effective. [1][2]
Protein Concentration	0.05 - 0.5 mg/ml	[1][2]

Experimental Protocols

Protocol 1: Recombinant K8 and K18 Purification

This protocol is a general guideline and may need optimization based on the specific expression system and tags used.

- Expression: Express recombinant human K8 and K18 with a cleavable His-tag in E. coli (e.g., BL21(DE3) strain).[11][12][13]
- Lysis: Resuspend the cell pellets in a lysis buffer containing a denaturant (e.g., 8 M urea), a buffering agent (e.g., 50 mM Tris-HCl, pH 8.0), and a reducing agent (e.g., 10 mM βmercaptoethanol).
- Clarification: Centrifuge the lysate to remove cell debris.
- Affinity Chromatography: Purify the His-tagged keratins from the supernatant using a Ni-NTA affinity column under denaturing conditions.
- Elution: Elute the bound keratins using a buffer with a high concentration of imidazole or a low pH.

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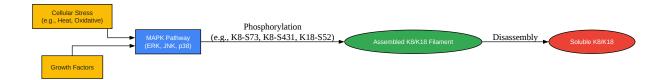
- Tag Cleavage (Optional): If a cleavable tag is used, dialyze the eluted protein against a buffer compatible with the specific protease to remove the tag.
- Ion-Exchange Chromatography: For higher purity, perform ion-exchange chromatography under denaturing conditions to separate the keratins from any remaining contaminants.[14]
- Purity Assessment: Analyze the purity of the final K8 and K18 preparations by SDS-PAGE.

Protocol 2: In Vitro K8/K18 Filament Assembly

- Preparation of Keratin Solution: Mix equimolar amounts of purified K8 and K18 in a
 denaturing buffer (e.g., 9.5 M urea, 10 mM Tris-HCl pH 9.0, 2.5 mM EDTA, 5 mM TCEP).[1]
 The final protein concentration should be between 0.05 and 0.5 mg/ml.[1][2]
- Stepwise Dialysis:
 - Dialyze the keratin mixture for 1 hour against a buffer containing 6 M urea (10 mM Tris-HCl, pH 8.0, 2.5 mM EDTA, 5 mM TCEP).[1]
 - Dialyze for 1 hour against a buffer containing 4 M urea with the same buffer components.
 [1]
 - Dialyze for 1 hour against a buffer containing 2.5 M urea with the same buffer components.[1]
- Final Assembly: Dialyze the solution against the final assembly buffer (10 mM Tris-HCl, pH 8.0, 175 mM NaCl, 2.5 mM EDTA, 5 mM TCEP) overnight at 4°C.[2]
- Verification of Assembly:
 - Negative Staining Electron Microscopy: Visualize the assembled filaments using negative staining with an agent like uranyl acetate to confirm their morphology.
 - Sedimentation Assay: Centrifuge the assembly reaction at high speed (e.g., 100,000 x g) to separate the filamentous (pellet) from the soluble (supernatant) fractions. Analyze both fractions by SDS-PAGE to quantify the extent of assembly.[7]



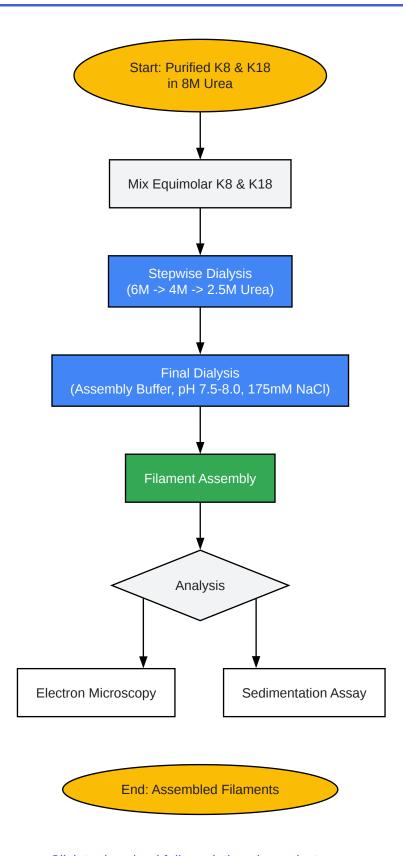
Visualizations



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Caption: K8/K18 phosphorylation by MAPK pathway promotes filament disassembly.





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Caption: Workflow for in vitro assembly of K8/K18 filaments.





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Caption: Troubleshooting decision tree for K8/K18 in vitro assembly issues.

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